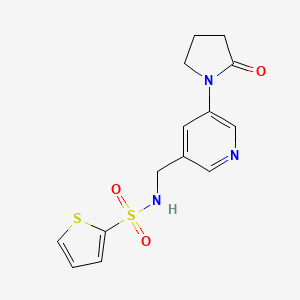

![molecular formula C14H21NO4 B2548937 7-(叔丁氧羰基)-7-氮杂螺[3.5]壬-1-烯-2-羧酸 CAS No. 2230802-81-8](/img/structure/B2548937.png)

7-(叔丁氧羰基)-7-氮杂螺[3.5]壬-1-烯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

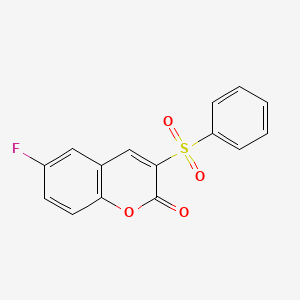

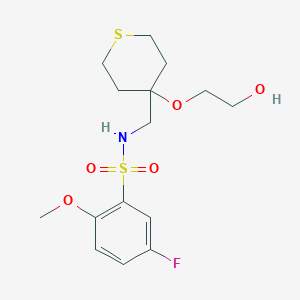

The compound "7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid" is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure where two rings are joined at a single atom. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis, particularly for amines.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in various studies. For instance, an efficient synthesis route for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been developed, which provides a convenient entry point to novel compounds that can access chemical space complementary to piperidine ring systems . This suggests that similar methodologies could potentially be applied to the synthesis of "7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid".

Molecular Structure Analysis

Mirror symmetry is a feature observed in the crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate . This compound's hexahydropyrimidine ring adopts a chair conformation, which is a common and stable conformation for six-membered rings. The spiro-skeleton is formed by axial and equatorial bonds, which could be indicative of the structural features that "7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid" may also possess.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products . This demonstrates the reactivity of spirocyclic compounds with active methylene groups, which could be relevant for the chemical reactions involving "7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid".

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid" are not detailed in the provided papers, the properties of spirocyclic compounds in general can be inferred. These compounds often exhibit unique stereochemical properties due to their rigid structures. The presence of the tert-butoxycarbonyl group suggests that the compound is likely to be stable under a variety of conditions, as this group is commonly used to protect amines from unwanted reactions during synthesis .

科学研究应用

将Boc保护基引入胺

叔丁基(2,4-二氧代-3-氮杂螺[5.5]十一烷-3-基)碳酸酯(Boc-OASUD)试剂是一种用于制备N-Boc-氨基酸的新型化合物,突出了它在不发生外消旋的情况下将Boc保护基引入胺中的实用性。与传统试剂相比,该化合物具有更好的稳定性和易于操作性,使其成为肽合成方法的宝贵补充 (Rao等人,2017).

螺内酰胺作为拟肽

螺内酰胺的合成和分析,特别是那些衍生自叔丁氧羰基保护化合物的螺内酰胺,已被研究作为拟肽的作用。这些化合物充当二肽的受限替代物,提供了对肽链构象偏好的见解,并有助于开发具有潜在治疗应用的肽模拟物 (Fernandez等人,2002).

头孢菌素类药物的合成

在头孢菌素类药物的生产中,3-(乙酰氧基甲基)-7β-(叔丁氧羰基)-8-氧代-5-硫杂-1-氮杂-双环[4.2.0]辛-2-烯-2-羧酸等中间体起着至关重要的作用。这些中间体是通过涉及叔丁氧羰基保护化合物的反应合成的,突出了这些化学实体在头孢菌素类抗生素的合成和质量控制中的重要性 (孙娜娜,2010).

亲核取代和自由基反应

叔丁氧羰基苯基偶氮羧酸酯与目标化合物密切相关,已被探索用于合成有机化学。这些化合物经历亲核取代和自由基反应,作为多种有机分子的生成的多功能构建块。它们的反应性特征为复杂有机化合物的构建开辟了新颖的合成策略 (Jasch等人,2012).

药物发现的创新支架

从叔丁氧羰基保护的中间体合成6-氮杂螺[4.3]烷烃代表了寻找新药发现支架的开创性方法。这些化合物以其独特的螺环结构为特征,为潜在治疗剂的开发提供了新的化学空间,展示了叔丁氧羰基衍生物在药物化学中的多功能应用 (Chalyk等人,2017).

属性

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]non-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)8-10(9-14)11(16)17/h8H,4-7,9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDVDVANGHTOEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)

![3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B2548861.png)

![2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548870.png)

![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)